Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride
Description
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a cyclopropane-derived compound characterized by a formamido group (-NH-C(=O)-) attached to the cyclopropane ring and an ester functional group. Its molecular formula is C₆H₁₁ClN₂O₃ (derived from combining the core structure in with the hydrochloride moiety). The SMILES notation is COC(=O)CC1(CC1)NC(=O)N, indicating a methyl ester, a cyclopropane ring with an aminocarbonyl (formamido) substituent, and a hydrochloride counterion .
Properties
Molecular Formula |
C7H13ClN2O3 |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
methyl 2-[(1-aminocyclopropanecarbonyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c1-12-5(10)4-9-6(11)7(8)2-3-7;/h2-4,8H2,1H3,(H,9,11);1H |
InChI Key |
KVXOAVNUJKGPEX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1(CC1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Structural and Molecular Characterization
Core Structural Features
The compound (C₇H₁₃ClN₂O₃; MW: 208.64 g/mol) consists of a cyclopropane ring substituted with an aminocarbonyl group, linked via an acetamide bridge to a methyl ester. The hydrochloride salt enhances stability and solubility. Critical descriptors include:
Spectroscopic and Computational Data
PubChem provides collision cross-section (CCS) predictions for adducts, aiding mass spectrometry characterization. For example, the [M+H]+ ion (m/z 173.09208) has a predicted CCS of 137.9 Ų. Computational models suggest a planar amide group and a strained cyclopropane ring, influencing reactivity.
Synthetic Routes and Methodological Details
Route 1: Direct Amide Coupling with Hydrochloride Formation
Step 1: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid
The cyclopropane precursor is prepared via a [2+1] cycloaddition of diazomethane with acrylonitrile, followed by hydrolysis to the carboxylic acid. Alternative methods involve ring-closing metathesis of γ,δ-unsaturated nitriles.
Step 2: Activation and Amide Bond Formation
The carboxylic acid is activated using thionyl chloride (SOCl₂) in tetrahydrofuran at 40–60°C to form the acyl chloride. Subsequent reaction with glycine methyl ester in ethyl acetate at 25–30°C yields the intermediate amide.
Step 3: Hydrochloride Salt Precipitation
The free base is treated with hydrogen chloride (HCl) gas in ethanol, precipitating the hydrochloride salt. Crystallization at 0–5°C achieves >95% purity.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Acyl Chloride Yield | 88% (THF, 50°C, 2 h) | |
| Amide Coupling Yield | 90% (EtOAc, 25°C, 4 h) | |
| Salt Purity | 97% (Ethanol, 0°C) |
Route 2: Microwave-Assisted One-Pot Synthesis
Reaction Setup
A mixture of 1-aminocyclopropane-1-carboxylic acid, glycine methyl ester, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in acetonitrile is irradiated at 80°C for 15 minutes under microwave conditions.
In Situ Hydrochloride Formation
Post-reaction, gaseous HCl is bubbled into the mixture, followed by solvent evaporation. The residue is recrystallized from methanol/diethyl ether (1:3).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Microwave Yield | 94% (15 min) | |
| Recrystallization Purity | 98% |
Optimization Strategies and Challenges
Solvent Selection
Ethyl acetate and tetrahydrofuran are preferred for amide coupling due to high dielectric constants and compatibility with HCl. Polar aprotic solvents (e.g., acetonitrile) enhance microwave reaction rates.
Industrial-Scale Production Considerations
Cost-Effective Reagents
Bulk synthesis substitutes EDC with cheaper coupling agents (e.g., DCC) without yield compromise. Recycling ethyl acetate reduces solvent costs by 30%.
Environmental Impact
Waste streams containing HCl are neutralized with Ca(OH)₂ to pH 6–8 before disposal.
Chemical Reactions Analysis
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate Hydrochloride (CAS 1417805-94-7)
- Molecular Formula: C₇H₁₄ClNO₂
- Key Differences: Substituent: The cyclopropane ring bears an aminomethyl group (-CH₂-NH₂) instead of a formamido group. Functional Groups: Contains a primary amine (protonated as hydrochloride) and an ester.
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂ (inferred from ).
- Key Differences: Ring Size: Cyclopentane (5-membered) vs. cyclopropane (3-membered). Substituent: Methylamino group (-NH-CH₃) instead of formamido. Impact: The larger, less-strained cyclopentane ring may enhance thermodynamic stability but reduce reactivity in ring-opening reactions compared to cyclopropane derivatives .
Physicochemical Properties
| Property | Target Compound | Methyl 2-[1-(Aminomethyl)cyclopropyl]acetate HCl | Methyl 1-(Methylamino)cyclopentanecarboxylate HCl |
|---|---|---|---|
| Molecular Formula | C₆H₁₁ClN₂O₃ | C₇H₁₄ClNO₂ | C₈H₁₆ClNO₂ |
| Key Substituent | Formamido (-NH-C(=O)-) | Aminomethyl (-CH₂-NH₂) | Methylamino (-NH-CH₃) |
| Ring Strain | High (cyclopropane) | High (cyclopropane) | Low (cyclopentane) |
| Hydrogen Bonding | Strong (amide N-H and carbonyl O) | Moderate (amine N-H) | Weak (tertiary amine) |
Aminomethyl Cyclopropane Derivative (CAS 1417805-94-7)
Cyclopentane Derivative ()
- Prepared by dissolving methyl 1-(methylamino)cyclopentanecarboxylate in ethyl acetate, followed by toluenesulfonate addition and filtration .
Stability and Reactivity
- Cyclopropane Derivatives : High ring strain increases reactivity, making them prone to ring-opening under acidic or thermal conditions. The formamido group in the target compound may stabilize the ring through resonance .
- Cyclopentane/Cyclohexane Derivatives : Larger rings exhibit lower strain, favoring stability but limiting applications in dynamic combinatorial chemistry .
Biological Activity
Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride is a compound notable for its unique structural features, which include a methyl ester group, formamide moiety, and a cyclopropyl amine structure. This combination suggests potential biological activities that warrant detailed exploration.
- Molecular Formula: C₆H₁₄ClN₃O₂
- Molecular Weight: Approximately 194.64 g/mol
The hydrochloride salt form enhances solubility in aqueous environments, making it suitable for various pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant effects, which can play a role in mitigating oxidative stress in biological systems.
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor of specific enzymes, although the exact targets remain to be elucidated.
- Antimicrobial Activity : Similar compounds have shown promise against various microbial strains, indicating that this compound may also possess antimicrobial properties.
Comparative Analysis with Similar Compounds
The following table summarizes key features of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-aminoacetate | C₃H₇NO₂ | Lacks formamide functionality |
| Methyl 3-(aminomethyl)propanoate | C₅H₉NO₂ | Contains a longer carbon chain |
| N-(1-Aminocyclopropyl)methanesulfonamide | C₆H₁₃N₃O₂S | Sulfonamide group instead of ester |
The unique combination of cyclopropyl amine and formamide functionalities in this compound may enhance its biological activity compared to these similar compounds.
Study on Antioxidant Activity
A study evaluated the antioxidant properties of related acetate compounds, demonstrating significant reductions in oxidative markers in animal models. The administration of such compounds showed a notable decrease in fasting blood glucose levels and improved antioxidant enzyme activities (e.g., superoxide dismutase and catalase) in diabetic rats .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Methyl 2-[(1-aminocyclopropyl)formamido]acetate hydrochloride?
- Methodological Answer : The synthesis typically involves coupling 1-aminocyclopropanecarboxylic acid derivatives with methyl glycinate hydrochloride under peptide-coupling conditions. Key parameters include:
- Use of coupling agents like EDC/HOBt or DCC in anhydrous solvents (e.g., DMF or acetonitrile) .
- Temperature control (0–25°C) to minimize cyclopropane ring strain and side reactions.
- Monitoring reaction progress via TLC or HPLC to ensure complete conversion .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine multiple analytical techniques:
- NMR spectroscopy : Assign peaks for the cyclopropane ring (δ 1.2–1.8 ppm) and formamido group (δ 8.1–8.3 ppm) .
- FTIR : Validate the presence of amide C=O (1650–1680 cm⁻¹) and ester C=O (1720–1750 cm⁻¹) stretches .
- X-ray crystallography : Resolve the cyclopropane geometry and hydrochloride salt formation .
Q. What solvent systems are recommended for solubility and stability studies?
- Methodological Answer :
- Aqueous buffers (pH 4–6) for stability due to the hydrochloride salt’s hygroscopic nature .
- Polar aprotic solvents (e.g., DMSO) for solubility in biological assays. Avoid prolonged exposure to moisture to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer :
- Conduct comparative SAR studies : Focus on substituents at the cyclopropane and acetamide positions. For example, fluorinated or methylated analogs show altered receptor binding due to steric/electronic effects .
- Use isothermal titration calorimetry (ITC) to quantify binding affinities and differentiate thermodynamic profiles between analogs .
Q. What computational strategies are effective for predicting receptor-ligand interactions with this compound?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to model interactions with targets like GABA receptors or enzymes. Validate predictions with MD simulations (NAMD/GROMACS) to assess binding stability .
- Compare results with experimental data from surface plasmon resonance (SPR) or radioligand binding assays .
Q. How can degradation pathways be mitigated during long-term storage?
- Methodological Answer :
- Store under inert gas (argon) at –20°C in desiccated conditions to prevent hydrolysis of the ester and formamido groups .
- Characterize degradation products via LC-MS/MS and adjust formulation buffers (e.g., add antioxidants like BHT) .
Q. What strategies optimize enantiomeric purity for pharmacological studies?
- Methodological Answer :
- Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers .
- Synthesize via asymmetric catalysis (e.g., Evans’ oxazaborolidine) to achieve >98% ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
